molecular formula C17H15N3O5S B2578081 Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 921106-60-7

Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate

Cat. No. B2578081
CAS RN: 921106-60-7
M. Wt: 373.38
InChI Key: QOGIQNBOIAWHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One application area for derivatives of 1,3,4-oxadiazole, similar to the target compound, is in corrosion inhibition. Compounds like 5-((2-methl-1H-benzo[d]imidazol-1-yl)methyl)-1, 3, 4-oxadiazole-2-thiol (MBIMOT) have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. The study found that these compounds form a protective layer on the steel surface, indicating their potential as effective corrosion inhibitors. This application is significant for industries seeking materials to enhance the lifespan and durability of steel structures in corrosive environments (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antitumor Agents

Another significant area of application for furan-2-carboxylate derivatives involves their use in designing antitumor agents. Research involving reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde has led to the synthesis of new compounds with potential as antitumor agents, demonstrating superior efficacy compared to traditional drugs such as 5-fluorouracil, cisplatin, and curcumin. This suggests the compound's derivatives could play a crucial role in developing new cancer treatments (Matiichuk et al., 2020).

Materials Science and Energetic Materials

In materials science, derivatives of 1,3,4-oxadiazole and furan-2-carboxylate are explored for their potential as energetic materials. These compounds, featuring a combination of 1,2,5- and 1,2,4-oxadiazole rings, have been synthesized and characterized for their thermal stabilities and detonation performance. Their moderate thermal stabilities and insensitivity towards impact and friction make them superior to traditional explosives like TNT, indicating their utility in safer and more efficient energetic materials (Yu et al., 2017).

Synthesis and Characterization of Organic Compounds

Research into the synthesis and characterization of organic ligands containing the furan ring, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, has led to the development of metal complexes with potential antimicrobial activity. These studies contribute to the field of coordination chemistry, offering insights into designing new compounds with enhanced biological activities (Patel, 2020).

properties

IUPAC Name

methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-23-16(22)13-8-7-12(24-13)10-26-17-20-19-14(25-17)9-18-15(21)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGIQNBOIAWHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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